The synthesis of Liranaftate involves several key steps that utilize various chemical reactions. The preparation method typically includes:
The use of ionic liquids not only enhances the efficiency of the reaction but also allows for better environmental sustainability as these solvents can be recycled.
Liranaftate has a complex molecular structure characterized by its functional groups that contribute to its biological activity. The key features include:
The molecular formula for Liranaftate is , and its molecular weight is approximately 280.35 g/mol. The structure can be represented as follows:
Liranaftate Structure (Placeholder for actual structure image)
Liranaftate undergoes several important chemical reactions that are critical to its function:
Liranaftate exerts its antifungal effects primarily through two mechanisms:
Liranaftate exhibits several notable physical and chemical properties:
Liranaftate has several significant applications in the field of medicine:
The development of thiocarbamate antifungals represents a significant advancement in dermatological therapeutics, emerging as a response to the limitations of earlier antifungal classes. Tolnaftate, discovered in the 1960s, pioneered this class by demonstrating efficacy against common dermatophytes through inhibition of fungal membrane synthesis. However, its moderate potency and spectrum constraints drove the search for structurally advanced derivatives. Liranaftate (chemical name: O-(5,6,7,8-tetrahydro-2-naphthyl) 6-methoxy-N-methylthio-2-pyridinecarbamate) was synthesized in the late 1990s by Japanese pharmaceutical innovators Tosoh Corporation and Zenyaku Kogyo Corporation as a strategic evolution of the thiocarbamate scaffold [5]. Marketed in Japan in 2000, it addressed critical gaps in dermatophyte management by enhancing molecular specificity for fungal enzymatic targets. This innovation occurred against a backdrop of rising antifungal resistance, positioning liranaftate as a timely therapeutic alternative. Its design incorporated optimized hydrophobic domains and electron-rich heterocycles, enabling superior keratin layer penetration and sustained residual activity post-application compared to older thiocarbamates [4] [6].
Compound | Introduction Year | Key Structural Features | Limitations Addressed by Liranaftate |
---|---|---|---|
Tolnaftate | 1960s | Simple thiocarbamate ester | Moderate potency, limited spectrum |
Liranaftate | 2000 | Tetrahydro-naphthyl ester; methoxy-N-methylpyridine | Enhanced penetration, fungicidal activity, residual effect |
Liranaftate exemplifies a pharmacophore-optimized thiocarbamate, defined by three core steric and electronic features: (1) a thiocarbamate (–NH–C(=S)–O–) linkage serving as the hydrogen-bond acceptor/donor nexus; (2) an aromatic pyridine ring with a methoxy substituent enabling π–π stacking and hydrophobic interactions; and (3) a tetrahydro-naphthyl group providing enhanced lipophilicity for stratum corneum penetration [3] [5]. This configuration aligns with structure-activity relationship studies showing that antifungal potency in thiocarbamates correlates with balanced hydrophobicity and electron distribution. Unlike simpler analogs, liranaftate’s pharmacophore incorporates a 6-methoxy-N-methylpyridine moiety, which sterically positions the sulfur and oxygen atoms for optimal interaction with squalene epoxidase’s catalytic cavity [1]. Computational modeling confirms that these features create a 3.7 Å hydrogen-bonding distance between the thiocarbonyl sulfur and key fungal enzymatic residues, enhancing target affinity. Consequently, liranaftate’s pharmacophore classifies it as a second-generation thiocarbamate with mechanistically distinct properties from both its predecessors and non-thiocarbamate antifungals like azoles [3] [5]. Its molecular formula (C₁₈H₂₀N₂O₂S; MW 328.43 g/mol) and achiral structure further facilitate topical formulation stability [5].
Dermatophyte resistance, particularly in Trichophyton indotineae and T. rubrum, has escalated into a global health challenge, driven largely by point mutations in the squalene epoxidase gene (SQLE). Common mutations (e.g., Leu393Phe, Phe397Leu) confer high-level resistance to allylamines like terbinafine by altering the drug-enzyme binding interface [6] [10]. Liranaftate counteracts this through dual mechanisms: (1) its thiocarbamate backbone binds SQLE at a site distinct from terbinafine’s contact residues, evading common mutation effects; and (2) it exhibits potent fungicidal activity, eradicating fungal cells rather than merely inhibiting growth. Time-kill assays against T. rubrum demonstrate that liranaftate reduces viable fungal counts below detectable limits within 24 hours, outperforming fungistatic agents like luliconazole and ketoconazole [2].
Antifungal Class | Mechanism | Fungicidal Activity (MCC/MIC) | Efficacy Against SQLE-Mutant Strains |
---|---|---|---|
Allylamines (Terbinafine) | Squalene epoxidase inhibition | Moderate (MCC > MIC) | Low (High-level resistance) |
Azoles (Itraconazole) | Lanosterol 14α-demethylase inhibition | Fungistatic | Variable (Dose-dependent) |
Thiocarbamates (Liranaftate) | Squalene epoxidase inhibition | High (MCC ≈ MIC) | High (Retained activity) |
Data from comparative studies confirm liranaftate’s minimum fungicidal concentrations (MCC 0.009–0.039 μg/mL against T. rubrum) closely align with its inhibitory concentrations (MIC), confirming lethality [2]. This pharmacodynamic profile is critical for infections failing first-line terbinafine, where liranaftate serves as a resistance-bypassing agent. Clinical data note its utility in combination regimens—e.g., with topical amorolfine or oral triazoles—to suppress resistance emergence through synergistic SQLE targeting [6] [10]. As resistance genes spread globally, liranaftate’s distinct binding mode and fungicidal action position it as a key component in antifungal stewardship strategies [1] [10].
Resistance Mechanism | Impact on Conventional Antifungals | Liranaftate's Advantage |
---|---|---|
SQLE mutations (Leu393Phe) | Terbinafine failure (binding site alteration) | Unaffected binding due to distinct pharmacophore |
Efflux pump upregulation | Reduced intracellular drug accumulation | Enhanced penetration due to lipophilicity |
Biofilm formation | Reduced drug penetration | Residual activity prevents regrowth |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4